Methyl 4-((2-isopropoxyethyl)amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-((2-isopropoxyethyl)amino)benzoate is an organic compound with the molecular formula C13H19NO3. It is a derivative of benzoic acid, specifically modified with an isopropoxyethyl group and an amino group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((2-isopropoxyethyl)amino)benzoate typically involves the esterification of 4-aminobenzoic acid with methanol in the presence of an acid catalyst. The isopropoxyethyl group is introduced through a nucleophilic substitution reaction, where 4-aminobenzoic acid is reacted with 2-isopropoxyethylamine under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reactions are typically carried out in large reactors with precise temperature and pressure control to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((2-isopropoxyethyl)amino)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
Methyl 4-((2-isopropoxyethyl)amino)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-((2-isopropoxyethyl)amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobenzoate: A simpler derivative of benzoic acid with similar chemical properties.
Methyl 3-aminobenzoate: Another isomer with different substitution patterns on the benzene ring.
Methyl 2-aminobenzoate: An ortho-substituted derivative with distinct chemical behavior.
Uniqueness
Methyl 4-((2-isopropoxyethyl)amino)benzoate is unique due to the presence of the isopropoxyethyl group, which imparts specific steric and electronic properties. This modification can influence the compound’s reactivity, solubility, and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C13H19NO3 |
---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
methyl 4-(2-propan-2-yloxyethylamino)benzoate |
InChI |
InChI=1S/C13H19NO3/c1-10(2)17-9-8-14-12-6-4-11(5-7-12)13(15)16-3/h4-7,10,14H,8-9H2,1-3H3 |
InChI Key |
LVDMMBKCBZDJTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCNC1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.